An In-depth Technical Guide to Ethyl 3-amino-4,4,4-trifluorobutyrate Hydrochloride and its Crotonate Analogue
An In-depth Technical Guide to Ethyl 3-amino-4,4,4-trifluorobutyrate Hydrochloride and its Crotonate Analogue
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering enhancements in metabolic stability, binding affinity, and lipophilicity. Within this context, fluorinated amino acid derivatives are of significant interest as versatile building blocks for novel therapeutics and agrochemicals. This guide provides a detailed examination of Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride (CAS 146425-31-2). Due to the limited publicly available data on this specific salt, this document also offers a comprehensive overview of its closely related and extensively studied analogue, Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS 372-29-2). This dual focus aims to provide maximum value to researchers by presenting the available information on the target molecule while offering a deep dive into a structurally similar and highly relevant compound.
Part 1: Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride
Introduction and Available Data
Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride is a fluorinated aliphatic amino ester hydrochloride. While its structure suggests potential as a valuable synthetic intermediate, detailed technical information in the public domain is scarce. The primary available data points are summarized below.
Chemical and Physical Properties
A summary of the known properties of Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is presented in the table below.
| Property | Value | Source |
| CAS Number | 146425-31-2 | [1][2][3] |
| Molecular Formula | C6H11ClF3NO2 | [1] |
| Molecular Weight | 221.61 g/mol | [1] |
| MDL Number | MFCD07784298 | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis and Applications
Detailed synthetic routes and specific applications for Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride are not extensively documented in peer-reviewed journals. Its primary utility is likely as a research chemical and a building block in organic synthesis.
Part 2: A Comprehensive Guide to Ethyl 3-amino-4,4,4-trifluorocrotonate
Given the limited information on the hydrochloride salt, we now turn our attention to its unsaturated analogue, Ethyl 3-amino-4,4,4-trifluorocrotonate. This compound is a well-characterized and versatile intermediate with significant applications.[4][5]
Introduction
Ethyl 3-amino-4,4,4-trifluorocrotonate (also known as Ethyl 3-amino-4,4,4-trifluoro-2-butenoate) is a key fluorinated building block.[6] The presence of a trifluoromethyl group, an amino group, and an ethyl ester moiety makes it a highly reactive and versatile precursor for the synthesis of complex fluorinated molecules.[5][7] It serves as a valuable intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[4][8]
Chemical and Physical Properties
The chemical and physical properties of Ethyl 3-amino-4,4,4-trifluorocrotonate are well-documented and summarized in the table below.
| Property | Value | Source |
| CAS Number | 372-29-2 | [5][6][9] |
| Molecular Formula | C6H8F3NO2 | [5][10] |
| Molecular Weight | 183.13 g/mol | [5][6] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [5] |
| Melting Point | 24 °C | [5] |
| Boiling Point | 83 °C at 15 mmHg | [6][9] |
| Density | 1.245 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.424 | [6] |
| Flash Point | 65 °C (149.0 °F) - closed cup | [6] |
Spectroscopic Data
The structural identity of Ethyl 3-amino-4,4,4-trifluorocrotonate is confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum exhibits characteristic signals for the ethyl group (a quartet and a triplet), the vinyl proton, and the amine protons.[11][12]
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the vinyl carbons, the trifluoromethyl carbon, and the ethyl group carbons.[11][12]
-
IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the N-H, C=O, and C-F bonds.[10]
-
Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.[11]
Synthesis
Several synthetic routes to Ethyl 3-amino-4,4,4-trifluorocrotonate have been reported. A common and efficient method involves a two-stage process starting from an alkyl trifluoroacetate.[11][12]
Step 1: Formation of the Sodium Enolate of Ethyl 4,4,4-trifluoroacetoacetate This step involves the Claisen condensation of ethyl trifluoroacetate and ethyl acetate in the presence of a strong base like sodium ethoxide.[9][11]
Step 2: Amination and Dehydration The resulting enolate is then reacted directly with an ammonia source, such as ammonium acetate, in the presence of an acid. The reaction is driven to completion by removing the water formed.[9][11]
A generalized workflow for the synthesis is depicted below:
This method is advantageous for industrial-scale production due to the use of inexpensive raw materials and relatively simple reaction conditions.[13]
Applications in Research and Drug Development
Ethyl 3-amino-4,4,4-trifluorocrotonate is a valuable precursor in the synthesis of a wide range of biologically active molecules.[4]
-
Pharmaceuticals: It is a key intermediate in the synthesis of various drugs, including anti-cancer, anti-inflammatory, and anti-viral agents.[4] The trifluoromethyl group can significantly enhance the pharmacological properties of a drug molecule.[5] The incorporation of fluorine can lead to increased metabolic stability and improved bioavailability.[14][15]
-
Agrochemicals: This compound is used in the development of new herbicides and insecticides.[4][8] Its high reactivity and stability make it an ideal building block for these applications.[4]
-
Materials Science: It serves as a monomer for the synthesis of novel fluorinated polymers with enhanced thermal stability and other desirable properties.[4][7]
The versatility of this building block is illustrated in its use to create various heterocyclic compounds, which are common scaffolds in drug discovery.[16]
Safety and Handling
Ethyl 3-amino-4,4,4-trifluorocrotonate is classified as harmful if swallowed or in contact with skin, and it can cause serious eye irritation and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[6]
-
Handling: Use in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[6]
Conclusion
While comprehensive data on Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride remains limited, its structural analogue, Ethyl 3-amino-4,4,4-trifluorocrotonate, is a well-characterized and highly valuable compound in chemical synthesis. Its unique combination of a trifluoromethyl group and an amino ester functionality makes it a versatile building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further research into the properties and applications of the hydrochloride salt is warranted to fully explore its potential in the field of fluorine chemistry.
References
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Synthesis of ethyl 3-amino-4,4,4-trifluorocrotonate. (n.d.). Semantic Scholar. Retrieved from [Link]
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Exploring the Feasibility of Ethyl 3-amino-4,4,4-trifluorocrotonate: A Synthetic Route Analysis by Top Manufacturer. (2023, May 1). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
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Ethyl 3-Amino-4,4,4-Trifluorocrotonate from China manufacturer. (n.d.). Wanxingda. Retrieved from [Link]
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Ethyl 3-amino-4,4,4-trifluorocrotonate. (n.d.). NIST WebBook. Retrieved from [Link]
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Ethyl 3-amino-4,4,4-trifluorocrotonate | C6H8F3NO2 | CID 5702529. (n.d.). PubChem. Retrieved from [Link]
- Lauk, U., & Siegel, W. (2004). German Patent No. DE10237285A1.
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Exploring Fluorine Chemistry: The Role of Ethyl 3-amino-4,4,4-trifluorocrotonate. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
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Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate | C6H8F3NO2 | CID 10899311. (n.d.). PubChem. Retrieved from [Link]
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146425-31-2 | Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride. (n.d.). Fluoropharm. Retrieved from [Link]
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Ethyl 3-amino-4,4,4-trifluorobutanoate hydrochloride. (n.d.). Crysdot LLC. Retrieved from [Link]
- Pan, F., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
- Sereda, V. V., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1894.
- Soloshonok, V. A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(1), 359.
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